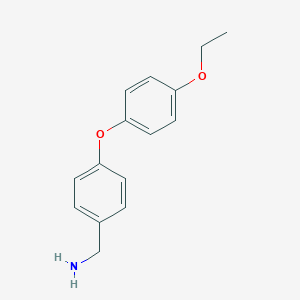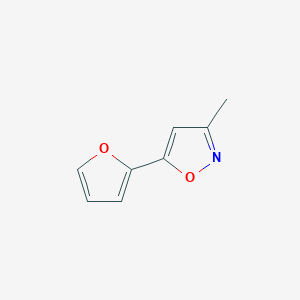
5-(2-Furyl)-3-methylisoxazole
描述
5-(2-Furyl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a methyl group at the 3-position and a furyl group at the 5-position of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-3-methylisoxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-furyl nitrile with methylhydrazine in the presence of a base can lead to the formation of this compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents.
化学反应分析
Types of Reactions
5-(2-Furyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
5-(2-Furyl)-3-methylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 5-(2-Furyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
3-Methyl-5-(2-thienyl)-isoxazole: Similar structure but contains a thienyl group instead of a furyl group.
3-Methyl-5-(2-pyridyl)-isoxazole: Contains a pyridyl group instead of a furyl group.
Uniqueness
5-(2-Furyl)-3-methylisoxazole is unique due to the presence of the furyl group, which imparts specific chemical and biological properties. This makes it distinct from other isoxazole derivatives and valuable for various applications.
属性
分子式 |
C8H7NO2 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
5-(furan-2-yl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C8H7NO2/c1-6-5-8(11-9-6)7-3-2-4-10-7/h2-5H,1H3 |
InChI 键 |
GZMCXJAUAOZFGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2=CC=CO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
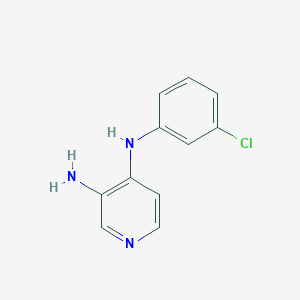
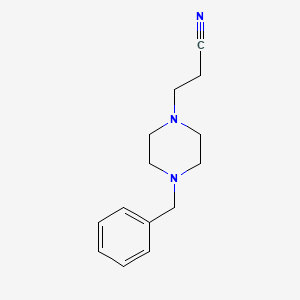
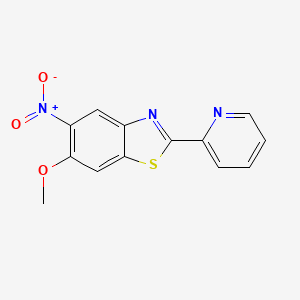
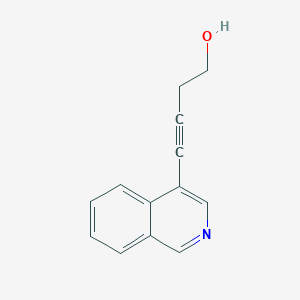
![2-Chloro-5-[(methylsulfinyl)methyl]pyridine](/img/structure/B8493597.png)



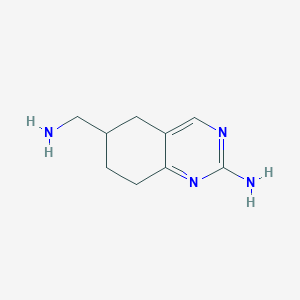
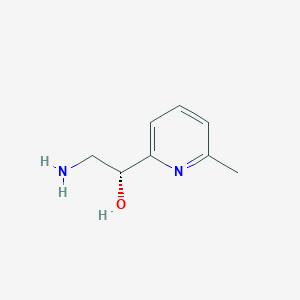
![4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid](/img/structure/B8493641.png)

